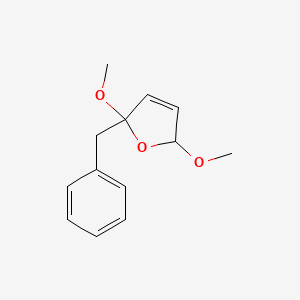
2-Benzyl-2,5-dimethoxy-2,5-dihydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-2,5-dimethoxy-2,5-dihydrofuran is an organic compound with the molecular formula C12H14O3. It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of two methoxy groups and a benzyl group attached to the furan ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2,5-dimethoxy-2,5-dihydrofuran typically involves the reaction of 2,5-dimethoxyfuran with benzyl halides under basic conditions. One common method is the use of sodium hydride as a base to deprotonate the furan ring, followed by the addition of benzyl bromide to form the desired product. The reaction is usually carried out in an aprotic solvent such as dimethylformamide at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified by distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzyl-2,5-dimethoxy-2,5-dihydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.
Substitution: Electrophilic substitution reactions can occur at the benzyl group or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Benzyl-2,5-dimethoxyfuranone.
Reduction: 2-Benzyl-2,5-dimethoxytetrahydrofuran.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
2-Benzyl-2,5-dimethoxy-2,5-dihydrofuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Benzyl-2,5-dimethoxy-2,5-dihydrofuran involves its interaction with various molecular targets. The methoxy groups and the benzyl group can participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions can influence the compound’s binding to enzymes or receptors, affecting biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethoxy-2,5-dihydrofuran: Lacks the benzyl group, making it less hydrophobic.
2-Benzylfuran: Lacks the methoxy groups, affecting its reactivity and solubility.
2,5-Dimethoxyfuran: Lacks the benzyl group and has different reactivity.
Uniqueness
2-Benzyl-2,5-dimethoxy-2,5-dihydrofuran is unique due to the presence of both methoxy and benzyl groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
63540-69-2 |
|---|---|
Formule moléculaire |
C13H16O3 |
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
5-benzyl-2,5-dimethoxy-2H-furan |
InChI |
InChI=1S/C13H16O3/c1-14-12-8-9-13(15-2,16-12)10-11-6-4-3-5-7-11/h3-9,12H,10H2,1-2H3 |
Clé InChI |
NZAUCPQJKAWDCR-UHFFFAOYSA-N |
SMILES canonique |
COC1C=CC(O1)(CC2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-Dimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12904443.png)
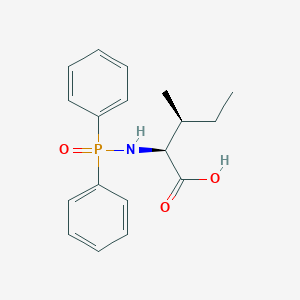
![4-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12904456.png)

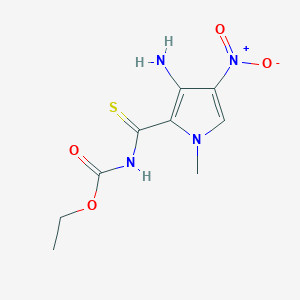
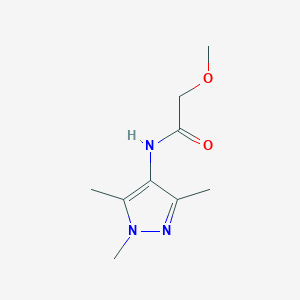
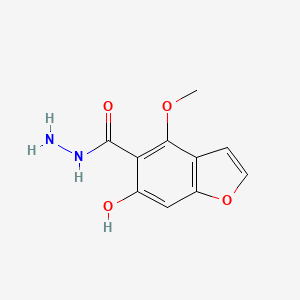
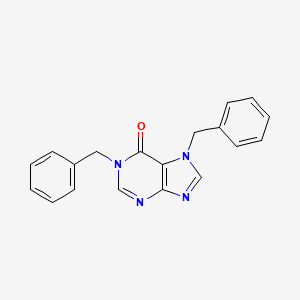
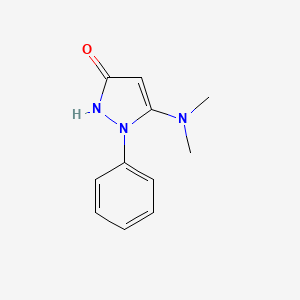
![3-Methyl-1-(2-nitrophenyl)-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole](/img/structure/B12904497.png)
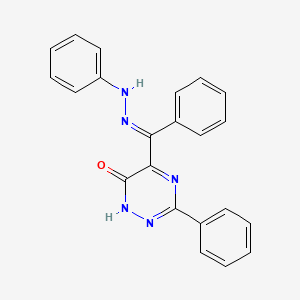
![Dimethyl 4,4'-[(2,4-dioxopyrimidine-1,3(2h,4h)-diyl)dimethanediyl]dibenzoate](/img/structure/B12904507.png)
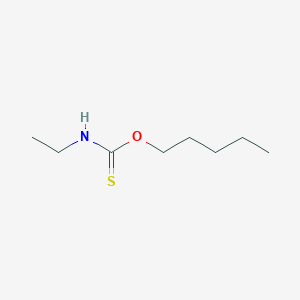
![Ethanone, 1-[4-[(1H-indol-3-ylmethylene)amino]phenyl]-](/img/structure/B12904523.png)
